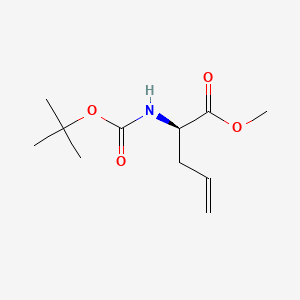

(R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

概要

説明

Synthesis Analysis

While specific synthesis methods for “®-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate” were not found, a related compound, “methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate”, has been synthesized using sodium borohydride in methanol at -40°C . The erythro isomer has been effectively converted into its threo with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .科学的研究の応用

Asymmetric Synthesis of β-Amino Acid Derivatives : Davies, Fenwick, and Ichihara (1997) demonstrated the synthesis of unsaturated β-amino acid derivatives using (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. This method involves a stereoselective conjugate addition and is significant for producing compounds with potential biological activity (Davies, Fenwick, & Ichihara, 1997).

Precursor for Synthesizing Amino Acids : Nevalainen and Koskinen (2001) used a similar compound in the hydrogenation process to create a precursor for trans-4-methylproline, an important component in synthesizing various amino acids (Nevalainen & Koskinen, 2001).

Synthesis of Microsporin B Fragment : Swaroop, Tripathy, Jachak, and Reddy (2014) developed a method to synthesize key fragments of microsporin B, an unusual amino acid, using cross metathesis and enzymatic kinetic resolution. This approach is critical for the total synthesis of microsporin B (Swaroop, Tripathy, Jachak, & Reddy, 2014).

Polymorphic Forms in Crystallography : Gebreslasie, Jacobsen, and Görbitz (2011) explored the crystalline forms of a related compound, providing insights into molecular conformations and hydrogen bonding, essential for understanding molecular interactions and stability (Gebreslasie, Jacobsen, & Görbitz, 2011).

Aminohydroxylation and Dihydroxylation Reactions : Csatayová, Davies, Lee, Roberts, Russell, Thomson, and Wilson (2011) used this compound in aminohydroxylation and subsequent dihydroxylation reactions, which are key steps in the asymmetric synthesis of complex molecules like 3,6-dideoxy-3-amino-L-talose (Csatayová et al., 2011).

Synthesis of Non-natural Alpha-amino Acids : Constantinou-Kokotou, Magrioti, Markidis, and Kokotos (2001) described a general method for synthesizing enantiopure non-natural alpha-amino acids using a key intermediate similar to (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. This methodology is crucial for producing novel amino acids (Constantinou-Kokotou, Magrioti, Markidis, & Kokotos, 2001).

Safety and Hazards

特性

IUPAC Name |

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXWRHACXBILLH-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20728895 | |

| Record name | Methyl (2R)-2-[(tert-butoxycarbonyl)amino]pent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | |

CAS RN |

150652-96-3 | |

| Record name | Methyl (2R)-2-[(tert-butoxycarbonyl)amino]pent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dichlorofuro[3,2-D]pyrimidine](/img/structure/B585728.png)